![molecular formula C19H17FN2O4 B14163380 N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan CAS No. 929248-88-4](/img/structure/B14163380.png)
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan is a synthetic derivative of the amino acid tryptophan. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a fluorine atom at the 4-position of the indole ring. The benzyloxycarbonyl group is commonly used in organic synthesis to protect amine groups during chemical reactions, while the fluorine atom can influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of 4-fluoro-L-tryptophan is protected using benzyl chloroformate (Cbz-Cl) in the presence of a mild base such as sodium bicarbonate. This reaction is carried out at room temperature to yield the protected intermediate.
Purification: The reaction mixture is purified using standard techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan can undergo various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Common Reagents and Conditions
Hydrogenation: Pd/C, H₂ gas
Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., DMF, DMSO)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products
Deprotected Amines: Removal of the Cbz group yields 4-fluoro-L-tryptophan.
Substituted Derivatives: Nucleophilic substitution results in various substituted tryptophan derivatives.
Oxidized and Reduced Products: Oxidation and reduction yield indole-2,3-dione and indoline derivatives, respectively.
科学研究应用
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in studies of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The fluorine atom can enhance binding affinity and specificity to target proteins or enzymes. The compound’s effects are mediated through pathways involving indole derivatives and fluorinated compounds.
相似化合物的比较
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-tryptophan: Lacks the fluorine atom, resulting in different reactivity and biological activity.
4-Fluoro-L-tryptophan: Lacks the benzyloxycarbonyl group, making it more reactive and less selective in certain reactions.
N-[(Benzyloxy)carbonyl]-L-proline: Contains a different amino acid backbone, leading to distinct chemical properties and applications.
Uniqueness
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan is unique due to the combination of the benzyloxycarbonyl protecting group and the fluorine atom. This dual modification provides enhanced stability, selectivity, and reactivity, making it a valuable tool in synthetic chemistry and biomedical research.
属性
CAS 编号 |
929248-88-4 |
|---|---|
分子式 |
C19H17FN2O4 |
分子量 |
356.3 g/mol |
IUPAC 名称 |
(2S)-3-(4-fluoro-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H17FN2O4/c20-14-7-4-8-15-17(14)13(10-21-15)9-16(18(23)24)22-19(25)26-11-12-5-2-1-3-6-12/h1-8,10,16,21H,9,11H2,(H,22,25)(H,23,24)/t16-/m0/s1 |
InChI 键 |
MJZVIXVJHBOSOE-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)F)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C(=CC=C3)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


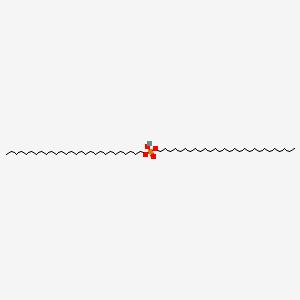

![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)

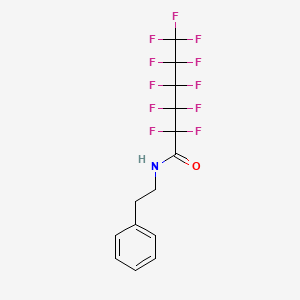
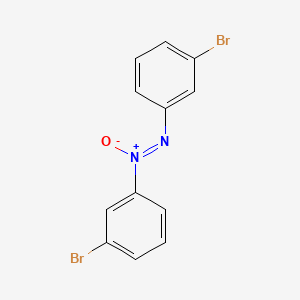
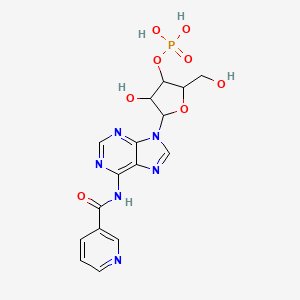
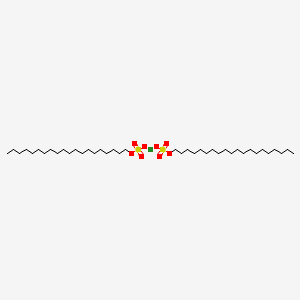
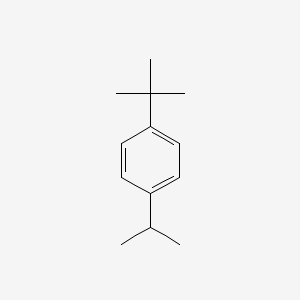
![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)
